6-Acetylmorphine 3-O-beta-D-glucuronide is a significant metabolite of 6-acetylmorphine, which itself is a semi-synthetic derivative of morphine. This compound is primarily studied in the context of drug metabolism and toxicology, particularly concerning heroin use and its metabolites. The glucuronidation process, which involves the conjugation of glucuronic acid to a substrate, plays a critical role in the pharmacokinetics of various opioids, including 6-acetylmorphine.
6-Acetylmorphine 3-O-beta-D-glucuronide arises from the metabolic processing of 6-acetylmorphine in the liver, where it undergoes phase II metabolism, primarily through the action of UDP-glucuronosyltransferases (UGTs) . This compound can be found in biological fluids such as urine and blood, making it a target for forensic and clinical toxicology tests.
Synthesis of 6-acetylmorphine 3-O-beta-D-glucuronide typically involves the glucuronidation of 6-acetylmorphine. This can be achieved through various methods:
The enzymatic method is preferred for its specificity and efficiency, allowing for high yields of the desired glucuronide product with minimal side reactions. Optimal conditions for these reactions typically include controlled pH and temperature to maximize enzyme activity.
The molecular structure of 6-acetylmorphine 3-O-beta-D-glucuronide features a morphine backbone with an acetyl group at the sixth position and a glucuronide moiety at the third position.
The primary chemical reaction involving 6-acetylmorphine 3-O-beta-D-glucuronide is its hydrolysis back to 6-acetylmorphine under acidic conditions or through enzymatic action by beta-glucuronidases.
Hydrolysis studies indicate that both acid hydrolysis and enzymatic hydrolysis (using sources like Helix pomatia) can effectively convert the glucuronide back to its parent compound, with varying efficiencies depending on conditions .
The mechanism of action for 6-acetylmorphine 3-O-beta-D-glucuronide primarily involves its role as a metabolite that influences opioid pharmacodynamics. Upon administration of heroin (which metabolizes to 6-acetylmorphine), this compound serves as an inactive form that can be excreted from the body.
Studies show that while 6-acetylmorphine exhibits significant psychoactive effects, its glucuronide form does not contribute to these effects but rather facilitates elimination from biological systems .
Heroin (diacetylmorphine) undergoes rapid sequential deacetylation to form active metabolites:
The pivotal intermediate 6-acetylmorphine (6-AM) is directly glucuronidated to form 6-acetylmorphine 3-O-β-D-glucuronide (6-AM-3G) before complete hydrolysis to morphine. This pathway competes with the deacetylation pathway, with 6-AM-3G representing <5% of total urinary metabolites in humans [3] [5]. Kinetic studies demonstrate that 6-AM serves as a substrate for UGT2B7 with a Km of 140 ± 25 μM, indicating moderate affinity compared to morphine (Km = 320 ± 45 μM) [1].
Table 1: Kinetic Parameters for Key Heroin Metabolite Formation
Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg) | Primary Metabolite |
---|---|---|---|---|
Esterases | Heroin | 85 ± 15 | 1200 ± 150 | 6-Acetylmorphine |
UGT2B7 | 6-AM | 140 ± 25 | 85 ± 10 | 6-AM-3-Glucuronide |
UGT2B7 | Morphine | 320 ± 45 | 210 ± 25 | M3G/M6G |
UGT1A9 | 6-AM | 890 ± 130 | 32 ± 6 | Minor glucuronides |
The UGT superfamily (22 human isoforms) catalyzes 6-AM-3G formation through:
Glucuronidation occurs through a SN2 nucleophilic substitution mechanism: the oxygen nucleophile at morphine's 3-position attacks the anomeric carbon of glucuronic acid, forming a β-glycosidic bond. This reaction is facilitated by a catalytic base in UGT's active site [2] [4]. Genetic polymorphisms significantly impact enzymatic efficiency:
Glucuronidation position determines pharmacological activity and metabolic fate:
Table 2: Pharmacological and Metabolic Properties of Morphine Glucuronides
Metabolite | Primary UGT | Receptor Binding | Elimination Half-life | Urinary Excretion |
---|---|---|---|---|
6-AM-3-Glucuronide | UGT2B7 | None | 1.7 ± 0.5 h | 4.2% of dose |
Morphine-3-Glucuronide (M3G) | UGT2B7 | None | 1.6 ± 0.4 h | 45-55% of dose |
Morphine-6-Glucuronide (M6G) | UGT2B7 | μ-opioid agonist | 18.2 ± 13.6 h | 10-15% of dose |
Key metabolic differences:
Notably, 6-AM-3G detection without M3G occurs in 7.6% of heroin users, suggesting:
Significant species differences impact translational research:
Table 3: Interspecies Variation in Glucuronidation Efficiency
Species | Relative 6-AM-3G Formation Rate | UGT2B7 Expression | Developmental Onset |
---|---|---|---|
Human | 1.0 (Reference) | High | 24 weeks gestation |
Rat | 3.2 ± 0.4 | Moderate | Postnatal day 7 |
Mouse | 0.6 ± 0.1 | Low | Postnatal day 10 |
Rabbit | 2.1 ± 0.3 | High | Gestational day 28 |
Cat | Not detected | Absent (pseudogene) | N/A |
Critical variations:
These variations necessitate careful species selection when modeling human heroin metabolism. The ontogeny of UGT enzymes further complicates pediatric-adult extrapolation, with adult-equivalent glucuronidation capacity emerging around age 10 [1] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9